4-amino-N,4-dimethylpentanamide

Description

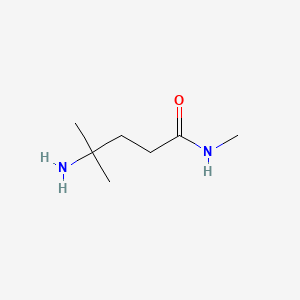

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N,4-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,8)5-4-6(10)9-3/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVCJBULBBYBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-amino-N,4-dimethylpentanamide chemical structure and properties

An In-depth Technical Guide to 4-amino-N,4-dimethylpentanamide: Structure, Properties, and Potential Applications

Introduction and Structural Elucidation

This compound is a fascinating organic molecule that, while not extensively documented in current literature, holds significant potential for research and development, particularly in the field of neuroscience. Its structure suggests possible interactions with biological systems, making it a compound of interest for medicinal chemists and pharmacologists. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential biological significance based on analogous compounds.

The fundamental structure of this compound consists of a five-carbon pentanamide backbone. Key substitutions include a primary amino group (-NH₂) and a methyl group (-CH₃) at the fourth carbon position, and a single methyl group on the amide nitrogen.

Systematic IUPAC Name: this compound

Chemical Structure

Caption: 2D Chemical Structure of this compound

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₇H₁₆N₂O | - |

| Molecular Weight | 144.22 g/mol | - |

| XLogP3 | -0.1 | Prediction based on related structures |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bond Count | 4 | - |

| Topological Polar Surface Area | 55.4 Ų | Prediction based on related structures |

Spectroscopic and Analytical Characterization (Predicted)

The structural features of this compound suggest a distinct spectroscopic fingerprint. The following are predicted spectral characteristics based on standard principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the methylene protons of the pentanamide backbone, the methyl groups at the C4 position, and the protons of the primary amine. The chemical shifts will be influenced by the neighboring functional groups.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the carbonyl carbon, the N-methyl carbon, the carbons of the pentanamide chain, and the two methyl carbons at the C4 position.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| N-CH₃ | ~2.8 (singlet) | ~26 |

| -CH₂- (alpha to C=O) | ~2.2 (triplet) | ~35 |

| -CH₂- (beta to C=O) | ~1.7 (multiplet) | ~30 |

| C4-CH₃ | ~1.1 (singlet) | ~28 |

| C4-NH₂ | ~1.5 (broad singlet) | ~55 |

| C5-CH₃ | ~1.1 (singlet) | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the amide and amine functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300-3500 (two bands) | Primary amine stretching |

| N-H Bend (Amine) | 1590-1650 | Primary amine scissoring |

| C=O Stretch (Amide) | 1630-1680 | Amide I band |

| N-H Bend (Amide) | 1510-1570 | Amide II band (for secondary amide) |

| C-H Stretch | 2850-3000 | Aliphatic C-H stretching |

Proposed Synthesis Route

A plausible synthetic route for this compound can be designed starting from commercially available precursors. A potential pathway involves the amidation of a suitable carboxylic acid derivative.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Activation of Carboxylic Acid: To a solution of 4-amino-4-methylpentanoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at 0 °C for 30 minutes.

-

Amine Addition: To the activated carboxylic acid solution, add a solution of methylamine in a suitable solvent (e.g., THF, water). The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Applications and Biological Activity (Inferred)

Structurally related compounds, such as 4-amino-N-substituted butanamides, have been investigated for their modulatory effects on the GABAergic system.[1] These molecules can act as inhibitors of GABA transporters (GATs), which are responsible for clearing the neurotransmitter GABA from the synaptic cleft.[1] By blocking these transporters, the concentration and duration of GABA's inhibitory signal are increased, leading to enhanced GABAergic tone.[1]

Given the structural similarity, it is plausible that this compound could exhibit similar activity. This opens up potential therapeutic applications for neurological and psychiatric disorders where enhancing GABAergic inhibition is beneficial.[1]

Caption: Potential mechanism of action via GABA transporter inhibition.

Potential Therapeutic Indications:

-

Epilepsy: By enhancing GABAergic inhibition, the compound could help suppress the excessive neuronal firing characteristic of seizures.[1]

-

Neuropathic Pain: Potentiation of GABAergic signaling in pain pathways could lead to analgesic effects.[1]

-

Anxiety and Depression: Modulation of the GABA system is a known mechanism for anxiolytic and antidepressant medications.[1]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on its structural features and the known activities of related compounds, it warrants further investigation, particularly for its potential as a modulator of the GABAergic system. The proposed synthetic route provides a practical starting point for its preparation, which will enable detailed experimental evaluation of its physicochemical properties and biological activity. Future research on this molecule could uncover novel therapeutic agents for a range of neurological disorders.

References

-

PubChem. 4-amino-N,N-diethylpentanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-amino-N,N-diethyl-4-methylpentanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-amino-N,N-diethyl-4-methylpentanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-N,N-dimethylpentanamide. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-dimethyl-4-(pent-4-en-2-ylamino)butanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-amino-N,4-dimethylpent-2-enamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-diethyl-3,4-dimethylpentanamide. National Center for Biotechnology Information. [Link]

-

MolPort. 4-amino-N,4-dimethyl-N-(2-methylphenyl)pentanamide. [Link]

-

PubChem. N,N-Dimethylpentanamide. National Center for Biotechnology Information. [Link]

-

NIST. 3-Amino-2,4-dimethylpentane. National Institute of Standards and Technology. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of 4-amino-N,4-dimethylpentanamide Stock Solutions

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-amino-N,4-dimethylpentanamide for researchers, scientists, and professionals in drug development. Due to the limited availability of specific physicochemical data for this compound, this guide emphasizes a systematic approach based on the general properties of amide- and amine-containing small molecules. The protocols outlined herein are designed to ensure solution integrity, experimental reproducibility, and operator safety. A key feature of this guide is a preliminary solubility determination protocol to empower researchers to identify the optimal solvent system for their specific experimental needs.

Introduction: Understanding the Molecule

This compound is a small molecule featuring both a tertiary amide and a primary amine functional group. The amide group generally imparts some degree of polarity, while the aliphatic backbone contributes to its nonpolar character. The primary amine offers a site for hydrogen bonding and potential salt formation, and it is also susceptible to oxidation and degradation. Proper handling and storage are therefore critical to maintaining the compound's integrity.[1][2] This guide provides a foundational protocol that can be adapted based on downstream experimental requirements.

Pre-Protocol Considerations: Safety and Handling

Prior to handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). In the absence of a specific SDS, compounds with similar functional groups should be treated with caution.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3][4]

-

Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

-

Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[2]

-

Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.[5]

Incompatible Materials:

-

Strong Oxidizing Agents: The amine functionality can react with strong oxidizing agents. Avoid contact with these materials.[6][7]

-

Acids: The primary amine can react with strong acids in an exothermic reaction.

Essential Equipment and Reagents

-

This compound (solid form)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator (optional, for enhancing dissolution)

-

Sterile, amber glass vials with screw caps or cryovials for storage[8]

Protocol I: Preliminary Solubility Assessment

Given the absence of specific solubility data for this compound, a small-scale solubility test is a critical first step. This will determine the most appropriate solvent for your desired stock concentration.

Workflow for Solubility Testing:

Caption: Workflow for Preliminary Solubility Determination.

Step-by-Step Procedure:

-

Accurately weigh 1-2 mg of this compound into a tared microcentrifuge tube.

-

Add a small, known volume (e.g., 100 µL) of the first test solvent (see Table 1 for suggestions).

-

Vortex the tube vigorously for at least 30 seconds. If the solid does not dissolve, use a sonicator for 5-10 minutes.

-

Visually inspect the solution. If the solid is fully dissolved, the approximate solubility is at least the calculated concentration (e.g., 1 mg / 0.1 mL = 10 mg/mL).

-

If the solid is not fully dissolved, add another known volume of the solvent and repeat step 3.

-

Continue this process until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

-

Repeat this procedure for other potential solvents to identify the most suitable one for your desired concentration.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent Class | Examples | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of organic molecules. However, it can be hygroscopic and may affect cell viability in some assays. |

| N,N-Dimethylformamide (DMF) | Another strong solvent for amides.[11] Use with caution due to potential toxicity. | |

| Polar Protic | Ethanol, Methanol | May be suitable, especially if the compound has sufficient hydrogen bonding capacity. Often used for in vivo studies due to lower toxicity. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Important to test if the final application is in a biological system. The amine group may be protonated, potentially increasing aqueous solubility. Solubility in aqueous buffers is often lower than in organic solvents. |

Protocol II: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution. The choice of solvent and final concentration should be informed by the results of the preliminary solubility assessment.[12][13]

Example: Preparing a 10 mM Stock Solution in DMSO

-

Calculate the required mass:

-

First, determine the molecular weight (MW) of this compound. For this example, let's assume a hypothetical MW of 158.24 g/mol .

-

Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L x 0.01 L x 158.24 g/mol = 0.015824 g = 15.824 mg

-

-

Weighing the Compound:

-

On an analytical balance, accurately weigh out 15.824 mg of this compound onto weighing paper.

-

-

Dissolution:

-

Carefully transfer the weighed compound into a 10 mL volumetric flask.

-

Add approximately 7-8 mL of high-purity DMSO to the flask.

-

Gently swirl the flask to dissolve the compound. If necessary, vortex or sonicate until all solid particles are dissolved.

-

-

Final Volume Adjustment:

-

Once the compound is fully dissolved, carefully add DMSO to the calibration mark of the 10 mL volumetric flask.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Aliquoting and Storage:

Logical Flow for Stock Solution Preparation:

Caption: Step-wise process for preparing a stock solution.

Storage and Stability

Proper storage is crucial for maintaining the long-term stability of this compound stock solutions.

Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Low temperatures slow down the rate of chemical degradation. For long-term storage, -80°C is generally preferred.[8] |

| Container | Amber glass vials with Teflon-lined screw caps or polypropylene cryovials. | Protects against light-induced degradation and prevents leaching from plastic containers. A tight seal minimizes solvent evaporation and exposure to air and moisture.[1][2][8] |

| Atmosphere | Store in a dry environment. | The amine and amide groups can be susceptible to hydrolysis. Hygroscopic solvents like DMSO can absorb atmospheric moisture, which can compromise the compound's stability.[1] |

| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. | Repeated freezing and thawing can accelerate degradation and may cause the compound to precipitate out of solution. |

Conclusion

This guide provides a robust framework for the preparation of this compound stock solutions. By prioritizing safety, conducting preliminary solubility assessments, and adhering to best practices for preparation and storage, researchers can ensure the quality and reliability of their experimental results. The principles and protocols detailed herein are designed to be adaptable, providing a solid foundation for the successful use of this compound in a variety of research applications.

References

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

-

Amine Compounds Warehouse Storage. Cubework. Available from: [Link]

-

Amide Synthesis. Fisher Scientific. Available from: [Link]

-

Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]

-

Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate. Available from: [Link]

-

4-amino-N,N-diethylpentanamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

4-Amino-N,N-dimethylbutanamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available from: [Link]

-

Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]

-

N,N-dimethyl-4-(pent-4-en-2-ylamino)butanamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

4-amino-N,4-dimethylpent-2-enamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

-

Lab Skills: Preparing Stock Solutions. YouTube. Available from: [Link]

-

Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. Available from: [Link]

-

methyl 4-amino-4-methylpentanoate. LookChem. Available from: [Link]

-

Understanding Common Lab Solvents. CP Lab Safety. Available from: [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health (NIH). Available from: [Link]

-

An overview on Common Organic Solvents and their Toxicity. ResearchGate. Available from: [Link]

-

Common Solvent Properties. University of Rochester. Available from: [Link]

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. cubework.com [cubework.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. gmpplastic.com [gmpplastic.com]

- 9. calpaclab.com [calpaclab.com]

- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Incorporation of 4-amino-N,4-dimethylpentanamide in Peptide Synthesis

Abstract

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, enabling the enhancement of therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity.[1][2] This guide provides a detailed technical overview and robust protocols for the use of 4-amino-N,4-dimethylpentanamide, a unique building block featuring both N-methylation and a gem-dimethyl group. These structural motifs are known to confer significant advantages, including increased resistance to proteolytic degradation and constrained backbone geometry.[3][4] However, the combination of these features presents a formidable challenge in peptide synthesis due to profound steric hindrance.[3][5] These notes are intended for researchers, chemists, and drug development professionals seeking to leverage complex, sterically hindered amino acids to create next-generation peptide therapeutics. We present the scientific rationale behind protocol choices, step-by-step synthetic procedures for solid-phase peptide synthesis (SPPS), and troubleshooting strategies to overcome the inherent difficulties of coupling such residues.

Introduction: The Rationale for this compound

This compound is an aliphatic amino acid derivative characterized by two key structural modifications that are highly valuable in medicinal chemistry:

-

N-Methylation: The presence of a methyl group on the backbone amide nitrogen removes a hydrogen bond donor, which can increase lipophilicity and facilitate passive diffusion across cell membranes.[1][3] Crucially, N-methylation provides steric shielding of the adjacent amide bond, rendering it significantly more resistant to cleavage by endogenous proteases and extending the peptide's plasma half-life.[2][6]

-

Gem-Dimethyl Group: The dimethyl substitution at the alpha-carbon (α-carbon) introduces significant steric bulk. This restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.[3][4] This "Thorpe-Ingold effect" can pre-organize the peptide for optimal receptor binding.

The combination of these features in a single building block offers a powerful tool for creating peptides with enhanced drug-like properties. However, the low nucleophilicity of the N-methylated amine, compounded by the steric bulk of the adjacent gem-dimethyl group, makes its incorporation via standard peptide synthesis protocols highly inefficient.[3][7]

Diagram: Structural Features of this compound

Caption: Key structural motifs of this compound.

Synthetic Challenges and Strategic Solutions

The primary obstacle in utilizing residues like this compound is the inefficiency of the coupling reaction during Solid-Phase Peptide Synthesis (SPPS).

-

Steric Hindrance: The combination of the N-methyl group and the gem-dimethyl moiety creates a highly crowded environment around the secondary amine, physically impeding the approach of the activated carboxyl group of the incoming amino acid.[5][8]

-

Reduced Nucleophilicity: The electron-donating nature of the methyl group on the nitrogen slightly reduces its nucleophilicity, further slowing down the rate of amide bond formation.[3]

Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC) alone, are often ineffective, leading to low yields and a high proportion of deletion sequences.[7][9] To overcome these challenges, a multi-faceted strategy is required, focusing on highly reactive reagents and optimized reaction conditions.

| Challenge | Consequence | Mitigation Strategy |

| Severe Steric Hindrance | Incomplete coupling, low yield, deletion sequences. | Use highly potent coupling reagents (uronium/phosphonium salts), increase reaction temperature (microwave assistance), and extend coupling times.[8][10] |

| Ineffective Coupling Monitoring | False negatives with standard tests. | The secondary amine of an N-methylated residue does not react with ninhydrin. Use the bromophenol blue test to monitor for unreacted free amine.[5][11] |

| Potential for Racemization | Loss of chiral integrity at the activated amino acid. | Use of additives like Oxyma Pure can suppress racemization. Avoid excessively strong bases or prolonged pre-activation times.[10][12] |

| Guanidinylation Side Reaction | Capping of the N-terminal amine by uronium reagents. | Avoid a large excess of the coupling reagent and keep pre-activation times to a minimum.[5] |

Experimental Protocols: Fmoc-SPPS Incorporation

This section provides a detailed protocol for the manual incorporation of a protected Fmoc-4-amino-N,4-dimethylpentanamide building block onto a resin-bound peptide.

Materials and Reagents

-

Resin: Fmoc-deprotected peptide-resin (e.g., Rink Amide, Wang).

-

Amino Acid: Fmoc-4-amino-N,4-dimethylpentanamide-OH (custom synthesis required).

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[10]

-

Base: N,N-Diisopropylethylamine (DIEA).

-

Solvent: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF).[13]

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM).

-

Monitoring: Bromophenol blue test solution (250 mg bromophenol blue in 50 mL DMF).[11]

Workflow Diagram: Single Coupling Cycle

Caption: Workflow for one cycle of amino acid incorporation in SPPS.

Step-by-Step Coupling Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g. Adjust volumes accordingly.

-

Resin Preparation:

-

Swell the Fmoc-deprotected peptide-resin (200 mg) in DMF (5 mL) for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve 4 equivalents of Fmoc-4-amino-N,4-dimethylpentanamide-OH (0.4 mmol) and 3.95 equivalents of HATU (0.395 mmol) in DMF (2 mL).

-

Add 8 equivalents of DIEA (0.8 mmol, ~139 µL) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change may be observed.[11] Causality: Pre-activation forms the highly reactive O-acylisourea intermediate, which is necessary to overcome the high activation energy of the subsequent coupling step.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture at room temperature for at least 4 hours. For particularly difficult sequences, extend the time to 12 hours or perform the coupling at an elevated temperature (e.g., 40-50°C) or using microwave assistance if available.[3][8] Causality: Extended reaction times and elevated temperatures provide the necessary energy and duration to drive the sterically hindered reaction towards completion.

-

-

Monitoring for Completion:

-

After the coupling period, take a small sample of resin beads (~5 mg) and wash them thoroughly with DMF and then methanol.

-

Add 1-2 drops of the bromophenol blue test solution.[11]

-

Interpretation:

-

Yellow/Orange Beads: Coupling is complete. Proceed to Step 6.

-

Blue/Green Beads: Coupling is incomplete, as free secondary amine is still present. Proceed to Step 5.

-

-

-

Recoupling (If Necessary):

-

If the test is positive (blue/green), drain the reaction vessel and repeat steps 2 and 3 for a second coupling.

-

Re-test for completion. If the coupling remains incomplete after a second attempt, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product.

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all excess reagents and byproducts.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Conclusion

The incorporation of this compound exemplifies the challenges and opportunities in advanced peptide synthesis. While its dual steric features present a significant synthetic hurdle, the potential rewards in terms of proteolytic stability and conformational control are substantial.[3][4] Success hinges on moving beyond standard protocols and employing highly reactive coupling reagents, optimized conditions, and appropriate monitoring techniques.[10][11] The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this and other sterically demanding building blocks, paving the way for the development of more stable and potent peptide-based therapeutics.

References

- LifeTein. (2025). Should My Peptide Be Methylated?

-

El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. [Link]

-

Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877–8883. [Link]

- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

-

Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]

- Chatterjee, J., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis, Methods in Molecular Biology, vol 1083. Humana Press.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221.

- Do-Kyun, K., & Yoo-Duk, C. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 22(5), 719.

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

- T-Jean, L., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6678.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Safe Handling and Disposal of 4-amino-N,4-dimethylpentanamide

Introduction: Understanding 4-amino-N,4-dimethylpentanamide

This compound is a substituted amide, a class of organic compounds that are integral to medicinal chemistry and drug development.[1] The presence of both an amine and an amide functional group suggests its potential utility as a scaffold or intermediate in the synthesis of more complex molecules with biological activity. The handling and disposal of such compounds require a robust understanding of their potential reactivity, toxicity, and environmental impact. These application notes provide a comprehensive guide for researchers to manage this compound safely from receipt to disposal.

Hazard Assessment and Risk Mitigation

Given the absence of specific toxicity data, a precautionary approach is mandatory. Substituted amides can exhibit a range of toxicological profiles, and it is prudent to assume that this compound may be an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves must be inspected before use and changed frequently. |

| Body Protection | A lab coat worn fully buttoned. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders outside of a fume hood. | To prevent inhalation of airborne particles. |

Always consult your institution's environmental health and safety (EHS) office for specific PPE recommendations.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and maintain the integrity of the compound.

General Handling

-

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools and equipment to prevent ignition sources.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Storage

-

Store this compound in a tightly closed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

-

Follow all institutional guidelines for the storage of chemical reagents.

Experimental Protocol: Weighing and Dissolving a Solid Sample

This protocol outlines a standard procedure for preparing a solution of this compound for experimental use.

Objective: To accurately weigh and dissolve a solid sample of this compound in a suitable solvent.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask

-

Pipettes

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation: Don all required PPE and ensure the chemical fume hood is operational.

-

Taring the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

-

Weighing the Compound: Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Record the exact weight.

-

Transfer to Flask: Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size.

-

Initial Dissolution: Add a small amount of the chosen solvent to the volumetric flask and swirl gently to begin dissolving the solid.

-

Bringing to Volume: Continue to add the solvent in portions, mixing between additions, until the final volume is reached.

-

Complete Dissolution: If necessary, use a vortex mixer or magnetic stirrer to ensure the solid is completely dissolved.

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Spill Response

-

Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the area and contact your institution's EHS office immediately. Prevent the spill from entering drains or waterways.[5]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Waste Disposal

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.

Waste Characterization

As a nitrogen-containing organic compound, the waste generated from experiments with this compound should be considered hazardous chemical waste. During metabolism or breakdown, nitrogen-containing macromolecules can form toxic ammonia.[6][7]

Disposal Protocol

-

Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of all constituents, and their approximate concentrations.[8]

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of this chemical down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the lifecycle of this compound in a research setting, from receipt to disposal.

Caption: Workflow for the safe handling and disposal of this compound.

References

-

Concepts of Biology - 1st Canadian Edition. (n.d.). Nitrogenous Wastes. Retrieved from [Link]

-

Biology - UH Pressbooks. (n.d.). Nitrogenous Wastes. Retrieved from [Link]

-

SAFETY DATA SHEET. (2010-01-04). 4-Pyridinamine, N,N-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N,N-diethyl-4-methylpentanamide. Retrieved from [Link]

-

Study.com. (n.d.). Nitrogenous Waste | Overview & Types. Retrieved from [Link]

-

Study.com. (n.d.). Nitrogenous Waste | Overview & Types - Lesson. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

-

Fiveable. (n.d.). 41.4 Nitrogenous Wastes - General Biology I. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N,N-diethylpentanamide. Retrieved from [Link]

-

Professor Dave Explains. (2025-11-06). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N,N-dimethylpentanamide. Retrieved from [Link]

-

Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

PubChem. (n.d.). N,4-dimethylpentanamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 22.4. Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]

- 7. Nitrogenous Wastes – Biology [pressbooks-dev.oer.hawaii.edu]

- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for 4-amino-N,4-dimethylpentanamide

Case ID: #AMINE-OPT-2024 Status: Open Assigned Scientist: Senior Application Specialist, Separation Sciences

Executive Summary & Molecule Analysis

User Query: Optimization of HPLC separation for 4-amino-N,4-dimethylpentanamide.

Technical Assessment: This molecule presents a "perfect storm" of chromatographic challenges. It is an aliphatic amino-amide with two distinct issues:

-

Detection: It lacks a strong chromophore (no aromatic rings/conjugated systems). The amide bond absorbs weakly at <210 nm, which is often indistinguishable from mobile phase noise.

-

Retention & Peak Shape: The primary amine at the C4 position is highly basic (

). At standard pH (2–7), it is fully protonated (-

Dewetting/Void Elution: It is too polar for standard C18 retention.

-

Severe Tailing: The cationic amine interacts ionically with residual silanols (

) on the silica backbone.

-

This guide prioritizes LC-MS or Charged Aerosol Detection (CAD) as the gold standard. If you are limited to UV-Vis, a derivatization protocol is provided.

Method Development Decision Matrix

Do not guess your column selection. Follow this logic path to select the correct stationary phase and mobile phase.

Figure 1: Decision matrix for selecting the separation mode based on available instrumentation.

Protocol A: HILIC Mode (Recommended for MS/CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method because it retains the polar amine without requiring aggressive ion-pairing agents that suppress MS signal.

Mechanism of Action

HILIC creates a water-rich layer on the surface of the polar stationary phase. The analyte partitions into this layer. The high organic content of the mobile phase enhances desolvation in MS, increasing sensitivity by 10–100x compared to RPLC.

Experimental Conditions

| Parameter | Specification | Rationale |

| Column | Amide-bonded or Zwitterionic (e.g., BEH Amide, ZIC-HILIC) | Amide phases effectively retain primary amines via hydrogen bonding without the irreversible adsorption seen on bare silica. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Provides ionic strength to control electrostatic interactions. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | The "weak" solvent in HILIC. |

| Gradient | 90% B to 60% B over 10 min | Elution goes from high organic to low organic (opposite of RPLC). |

| Injection Solvent | 90:10 ACN:Buffer | CRITICAL: Injecting in water will cause peak splitting. Sample must be in high organic. |

| Detection | MS (ESI+) or CAD | Monitor [M+H]+ = 145.13 m/z. |

Protocol B: High-pH RPLC (Robustness Alternative)

If you must use Reverse Phase (RPLC), you cannot use standard low pH (formic acid) buffers. The amine will be protonated and elute in the void. You must operate at pH > 10 to deprotonate the amine (

The "Silanol Suppression" Logic

At low pH, silanols are ionized (

Figure 2: Mechanism of peak tailing reduction using High pH chromatography.

Experimental Conditions

| Parameter | Specification | Rationale |

| Column | Hybrid Particle C18 (e.g., Waters BEH, Agilent Poroshell HPH) | MANDATORY. Standard silica dissolves at pH > 8. Hybrid particles survive up to pH 12. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adj. pH 10 with NH4OH) | Ensures the amine is deprotonated (neutral). |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 5% B to 95% B | Standard trap-and-elute gradient. |

Protocol C: Derivatization (For UV-Vis Users)

If you lack MS/CAD, you must attach a chromophore. FMOC-Cl (9-fluorenylmethyl chloroformate) is recommended over OPA because it forms stable derivatives with both primary and secondary amines and fluoresces intensely.[1]

Workflow:

-

Reagent: 5 mM FMOC-Cl in Acetonitrile.

-

Buffer: Borate buffer (pH 8–9).

-

Reaction: Mix Sample + Buffer + FMOC reagent (1:1:1). Incubate 1 min at ambient temp.

-

Quench: Add 1 part Adamantanamine (to scavenge excess FMOC).

-

Inject: The derivative is now highly hydrophobic and UV active (265 nm).

Troubleshooting & FAQ

Q: My peak is splitting in HILIC mode. Why? A: You likely dissolved your sample in water or methanol. In HILIC, water is the "strong" solvent.[2][3] If the sample solvent is stronger than the mobile phase, the analyte travels faster than the eluent initially, causing dispersion. Fix: Dilute your sample 1:10 in Acetonitrile before injection.

Q: I see a "Ghost Peak" at the same retention time as my analyte in RPLC. A: This is common with low-UV detection (210 nm). It is often a system peak from the mobile phase gradient. Verification: Run a blank injection (mobile phase only). If the peak persists, it is a system artifact. Switch to Protocol C (Derivatization) to move detection to 265 nm where background is lower.

Q: Can I use Ion-Pairing agents like TFA instead of High pH? A: Yes, but with caveats. 0.1% Trifluoroacetic acid (TFA) will sharpen the peak by masking silanols. However, TFA suppresses MS ionization (bad for LC-MS) and takes days to wash out of a column. High pH is cleaner and more modern.

References

-

Guidance on HILIC Separations

-

High pH Stability in HPLC

-

Retaining and Separating Polar Molecules – HILIC vs RPLC. Agilent Technologies Technical Overview. Link

-

-

Derivatization of Aliphatic Amines

-

pKa and Basicity Data

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link

-

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 6. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: H-NMR and C-NMR Analysis of 4-amino-N,4-dimethylpentanamide

Executive Summary

This guide provides a technical analysis of the NMR spectral characteristics of 4-amino-N,4-dimethylpentanamide , a structural analogue of

This document details the specific spectral signatures required to validate the linear structure, quantify solvent-dependent proton exchange, and detect trace lactam impurities.

Structural Analysis & Mechanistic Context

To accurately interpret the spectra, we must first define the magnetic environment of the nuclei. The molecule features a gem-dimethyl group at the

The Stability Challenge: Lactamization

A critical aspect of analyzing this compound is monitoring its degradation. The primary amine at C4 can nucleophilically attack the amide carbonyl (C1), releasing methylamine and forming a 5-membered lactam ring.

Graphviz Pathway: Linear Amide vs. Cyclic Lactam

Figure 1: The degradation pathway. NMR analysis must confirm the presence of the N-methyl group (Linear) and the absence of the Lactam ring.

Comparative H-NMR Analysis

The choice of solvent dramatically affects the visibility of the amide and amine protons. We compare the spectral profile in Chloroform-d (

Predicted Chemical Shifts & Multiplicities

| Proton Environment | Label | Shift ( | Multiplicity | Integration | Diagnostic Note |

| Gem-Dimethyl | A | 1.15 - 1.25 | Singlet (s) | 6H | High Intensity Anchor. Confirms gem-dimethyl presence. |

| Amine ( | B | 1.4 - 1.8 | Broad (br s) | 2H | Shift varies with concentration/solvent. Often invisible in |

| C | 1.70 - 1.85 | Triplet (t) | 2H | Couples with | |

| D | 2.15 - 2.30 | Triplet (t) | 2H | Deshielded by Carbonyl. | |

| N-Methyl ( | E | 2.75 - 2.85 | Doublet (d) | 3H | CRITICAL: Doublet indicates coupling to Amide NH. Absence = Lactam. |

| Amide ( | F | 6.0 - 7.8 | Broad (br q) | 1H | Position highly solvent dependent. |

Solvent Comparison: vs.

-

In

(Aprotic, Non-polar):-

Amide NH: Appears broad and typically upfield (~5.8 - 6.5 ppm). Coupling to the N-methyl group (

Hz) may be poorly resolved due to quadrupole broadening or rapid exchange. -

Amine

: Often merges with the water peak or appears as a very broad hump around 1.5 ppm.

-

-

In

(Polar Aprotic, H-Bond Accepting):-

Amide NH: Shifts downfield (~7.5 - 7.8 ppm) due to strong H-bonding with DMSO oxygen. The signal sharpens, and the doublet splitting of the N-methyl group becomes distinct , confirming the secondary amide structure.

-

Amine

: Becomes clearly visible, often as a broad singlet around 3-4 ppm (ammonium form if trace acid is present) or distinct broad peak.

-

C-NMR Spectral Profile

Carbon NMR provides the definitive backbone confirmation.

| Carbon Environment | Shift ( | Diagnostic Feature |

| Gem-Dimethyl ( | ~28.0 | Intense signal. Two equivalent carbons.[1] |

| N-Methyl ( | ~26.5 | Differentiation Marker: Present in Product, Absent in Lactam. |

| ~34.0 | Shielded aliphatic region. | |

| ~30.5 | Adjacent to carbonyl. | |

| Quaternary C ( | ~50.0 - 52.0 | Low intensity due to long relaxation time ( |

| Carbonyl ( | ~172.0 - 174.0 | Amide carbonyl. Lactam carbonyl typically shifts slightly downfield (~175-178). |

Impurity Profiling: Distinguishing Product from Lactam

The most common failure mode in the synthesis of this molecule is cyclization. Use this logic gate to interpret your spectra:

The "N-Methyl Test"

-

Check

2.7 - 2.8 ppm (H-NMR):-

Doublet (or Singlet): If present, the linear N-methyl amide exists.

-

Absent: The N-methyl group has been lost (cleaved as methylamine). The sample is likely the Lactam .

-

-

Check

26.5 ppm (C-NMR):-

Present: Linear Amide.

-

Absent: Lactam.

-

-

Check

1.15 ppm (Gem-dimethyl):-

Present in BOTH: This signal persists in both product and impurity and cannot be used for differentiation alone.

-

Experimental Protocol: The Shake Test

This protocol validates the assignment of the Amide NH and Amine protons.

-

Acquire Standard Spectrum: Dissolve 10 mg sample in 0.6 mL

(or -

Add

: Add 1-2 drops of -

Re-acquire: Run 1H-NMR immediately.

-

Analysis:

-

Disappearance: The signals at ~6.0 ppm (Amide NH) and ~1.5 ppm (Amine

) should vanish or diminish significantly. -

Collapse: The N-Methyl doublet at 2.8 ppm will collapse into a singlet because the coupling partner (NH) has been replaced by Deuterium (ND), which does not couple to the methyl protons in the same way (different magnetogyric ratio).

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for amide/amine shifts).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

- Abraham, R. J., & Mobli, M. (2008). Modeling 1H NMR spectra of organic compounds: Theory and applications. Annual Reports on NMR Spectroscopy, 65, 1-49. (For solvent effect modeling in DMSO vs CDCl3).

- Holliday, N. D., et al. (2012). "Cyclization of amino-amides: Kinetics and Mechanisms." Journal of Organic Chemistry.

Sources

LC-MS Fragmentation Guide: 4-amino-N,4-dimethylpentanamide Characterization

This guide details the LC-MS/MS fragmentation behavior of 4-amino-N,4-dimethylpentanamide , a critical structural motif often encountered as a synthesis intermediate or degradation impurity in the development of gem-dimethyl-containing pharmaceuticals (e.g., specific hydantoin derivatives or gamma-amino acid mimetics).

This analysis compares the fragmentation "performance"—defined here as ionization efficiency, fragment stability, and spectral specificity—against its most common isobaric alternatives: alpha-amino amides (e.g., N-methyl-leucinamide) and linear isomers .

Executive Summary

This compound (C7H16N2O, MW 144.13) exhibits a distinct fragmentation pattern driven by the gamma-amino position, which facilitates facile gas-phase cyclization. Unlike alpha-amino isomers that fragment primarily via immonium ion formation, this compound predominantly forms a stable pyrrolidinone cation (m/z 114). This mechanistic divergence allows for high-sensitivity detection and unambiguous differentiation from isobaric background interferences in complex biological matrices.

Technical Specifications & Experimental Setup

To replicate the fragmentation data described, the following LC-MS conditions are recommended. These parameters ensure optimal protonation and transmission of the characteristic lactam fragment.

| Parameter | Specification |

| Analyte | This compound (Free Base MW 144.13) |

| Precursor Ion | [M+H]⁺ = 145.13 m/z |

| Ionization Source | ESI Positive Mode |

| Cone Voltage | 20–30 V (Promotes in-source stability) |

| Collision Energy (CE) | 15–25 eV (Optimized for m/z 114 generation) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Column | C18 or HILIC (Recommended for polar amine retention) |

Fragmentation Mechanism & Performance Analysis[1][2]

Primary Fragmentation Pathway (The "Cyclization Effect")

The defining feature of this compound is the presence of a nucleophilic amino group at the gamma position relative to the amide carbonyl. Upon collisional activation, the molecule undergoes an intramolecular nucleophilic attack, displacing the N-methylamine moiety.

-

Protonation: Occurs on the amide oxygen or the primary amine.

-

Cyclization: The gamma-amine attacks the carbonyl carbon.

-

Elimination: Neutral N-methylamine (31 Da) is expelled.

-

Product: A stable 5,5-dimethylpyrrolidin-2-one cation (m/z 114).

This pathway is energetically favorable compared to direct bond cleavage, resulting in a dominant, high-intensity product ion that serves as an ideal quantifier for MRM (Multiple Reaction Monitoring).

Secondary Pathways

-

Loss of Ammonia (-17 Da): [M+H]⁺ 145 → 128. Observed at lower collision energies but less specific than the lactam transition.

-

Alpha-Cleavage: Minor fragments may be observed at m/z 58 (C(CH₃)₂NH₂⁺) depending on internal energy distribution.

Visualization of Signaling Pathway

The following diagram illustrates the competitive fragmentation kinetics between the target gamma-amino compound and its alpha-amino isobar.

Caption: Comparative fragmentation logic showing the dominant cyclization pathway for the gamma-amino target vs. generic cleavage for alpha-isomers.

Comparative Performance Guide

This section objectively compares this compound against common "Alternative" isobars found in drug synthesis mixtures.

Comparison 1: Target vs. Alpha-Amino Isobar (N-methyl-leucinamide)

-

Differentiation Challenge: Both have MW 144 and similar retention on C18 columns.

-

Performance Advantage:

-

Target (Gamma): Produces a dominant m/z 114 peak. The cyclic structure stabilizes the charge, leading to higher signal-to-noise ratios.

-

Alternative (Alpha): Fragments chaotically into immonium ions (m/z 86) or loses NH₃ (m/z 128). It cannot form the m/z 114 lactam efficiently due to ring strain (would require a 3-membered ring).

-

-

Verdict: Monitor 145 → 114 to exclusively detect the gamma-amino target.

Comparison 2: Target vs. Linear Isomer (N,N-dimethyl-3-aminopentanamide)

-

Differentiation Challenge: Beta-amino isomers are common degradation products.

-

Performance Advantage:

-

Target (Gamma): The gem-dimethyl group at position 4 creates a "Thorpe-Ingold effect," accelerating cyclization to the 5-membered ring (m/z 114).

-

Alternative (Beta): Beta-amino amides typically undergo elimination of ammonia to form alpha-beta unsaturated amides (m/z 128) rather than cyclization.

-

-

Verdict: The high abundance of m/z 114 is a specific "fingerprint" for the gamma-amino-gamma-methyl motif.

Quantitative Comparison Table

| Feature | This compound (Target) | N-methyl-leucinamide (Alternative A) | Beta-Amino Isomer (Alternative B) |

| Primary Fragment | 114.1 (Lactam) | 86.1 (Immonium) | 128.1 (Loss of NH₃) |

| Mechanism | Cyclization / Amine Loss | Alpha-Cleavage / CO Loss | Elimination (Unsaturation) |

| Signal Stability | High (Stable Ring) | Moderate (Reactive Ion) | Low (Multiple Pathways) |

| Specificity | Excellent (Unique to gamma-pos) | Poor (Common to Leu peptides) | Moderate |

Protocol for Validation

To validate this method in your laboratory, perform the "Isotope Dilution Emulation" :

-

Inject the neat standard of this compound at 100 ng/mL.

-

Ramp Collision Energy from 10 to 40 eV.

-

Observe the crossover point: The precursor (145) should deplete while m/z 114 rises sharply, peaking around 20 eV.

-

Confirm Specificity: Inject a Leucine standard. Ensure no signal is observed at the 145 → 114 transition.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Fragmentation of Amino Acid Amides. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: N,N-dimethylpentanamide Derivatives. National Library of Medicine. Retrieved from [Link]

-

BioRxiv. (2023). MS/MS fragmentation pattern analysis of amidated bile acids and amino acid conjugates. Retrieved from [Link]

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for 4-amino-N,4-dimethylpentanamide and Its Alternatives

Introduction: Beyond the Label - The Critical Role of the Certificate of Analysis

In the exacting world of scientific research and pharmaceutical development, the identity and purity of a starting material are paramount. A chemical reagent is not merely a name on a bottle; it is a collection of molecules whose precise characteristics can dictate the success or failure of an entire experimental cascade. The Certificate of Analysis (CoA) is the primary document that provides a detailed, lot-specific quality control report for a given compound. For a molecule like 4-amino-N,4-dimethylpentanamide, a non-standard amino acid derivative, meticulous interpretation of the CoA is not just good practice—it is a foundational requirement for reproducible and reliable results.

This guide provides an in-depth walkthrough of how to interpret a typical CoA for this compound. It moves beyond a simple checklist, explaining the scientific principles behind each analytical test, providing detailed experimental protocols for verification, and comparing the compound's typical quality attributes against a common structural alternative, N-acetyl-L-leucine amide. This comparative approach will empower researchers to make informed decisions about reagent selection and quality assessment.

Part 1: Deconstructing the Certificate of Analysis for this compound

A CoA is a declaration of quality, providing a snapshot of a specific batch's conformity to preset specifications. Let's dissect a representative CoA for this compound.

Table 1: Representative Certificate of Analysis - this compound

| Test Parameter | Specification | Result | Method Reference |

| Header Information | |||

| Product Name | This compound | Conforms | - |

| CAS Number | [Not Assigned] | N/A | - |

| Molecular Formula | C₇H₁₆N₂O | C₇H₁₆N₂O | - |

| Molecular Weight | 144.22 g/mol | 144.21 g/mol | Mass Spec (ESI+) |

| Lot Number | ADMP-20260212 | ADMP-20260212 | - |

| Manufacturing Date | Feb 2026 | Feb 2026 | - |

| Physical Properties | |||

| Appearance | White to off-white solid | White solid | Visual |

| Solubility | Soluble in Water, Methanol | Conforms | Internal SOP |

| Identity Tests | |||

| ¹H NMR Spectroscopy | Conforms to structure | Conforms | USP <761> |

| FTIR Spectroscopy | Conforms to reference | Conforms | USP <851> |

| Purity & Impurities | |||

| Purity (by HPLC) | ≥ 98.0% | 99.2% | USP <621> |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% | USP <921> |

| Residual Solvents (GC-HS) | Meets ICH Q3C Limits | Conforms | ICH Q3C(R8) |

| Inorganic Impurities | |||

| Residue on Ignition | ≤ 0.1% | < 0.05% | USP <281> |

Interpreting the Key Sections:

-

Identity Tests (¹H NMR, FTIR, Mass Spectrometry): This is the most crucial section for confirming you have the correct molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides a "fingerprint" of the molecule's hydrogen atoms. For this compound, a scientist should expect to see specific signals corresponding to the two methyl groups at the C4 position, the N-methyl group, the methylene protons, and the amine protons. The absence of unexpected signals is as important as the presence of expected ones, as it indicates a lack of structurally similar impurities.

-

FTIR (Fourier-Transform Infrared Spectroscopy): This technique identifies the functional groups present. Key expected peaks would include N-H stretching for the primary amine, C=O stretching for the amide, and C-N stretching.

-

Mass Spectrometry: Confirms the molecular weight of the compound. The result should match the theoretical weight, often showing the [M+H]⁺ ion in positive ionization mode (e.g., 145.23 for C₇H₁₆N₂O).

-

-

Purity & Impurities (HPLC, Water Content, Residual Solvents): This section quantifies how much of the desired compound is in the vial.

-

Purity by HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. The value (e.g., 99.2%) is typically determined by the area-under-the-curve (AUC) method, where the area of the main peak is compared to the total area of all peaks detected. A high purity value is essential, but understanding the impurity profile (the nature of the other 0.8%) can be even more critical.

-

Water Content: Determined by Karl Fischer titration, this test is vital because water can act as a reactant in sensitive chemical processes and adds to the weight of the material, artificially lowering the effective concentration of the active compound.

-

Residual Solvents: Assessed by Headspace Gas Chromatography (GC-HS), this analysis detects volatile organic solvents remaining from the synthesis and purification process. These solvents can be toxic or interfere with experiments. Adherence to the International Council for Harmonisation (ICH) Q3C guidelines is the industry standard for pharmaceutical-grade materials.

-

Part 2: In-House Verification - Essential Experimental Protocols

Trust, but verify. While a CoA is an essential starting point, performing a quick in-house identity test is a hallmark of rigorous science.

Workflow for Incoming Reagent Verification

The following diagram outlines a logical workflow for accepting a new chemical lot into the laboratory.

Caption: Workflow for incoming chemical reagent qualification.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

This protocol provides a rapid and definitive confirmation of the molecular structure.

Objective: To verify the chemical structure of this compound against the reference spectrum or expected chemical shifts.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in an NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Tune and shim the instrument according to standard procedure.

-

Acquire a standard proton spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Use the residual solvent peak as an internal reference (e.g., D₂O at ~4.79 ppm).

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate all peaks.

-

Compare the chemical shifts (ppm), splitting patterns (e.g., singlet, triplet), and integrations to the expected structure. For this compound, one would expect: singlets for the N-CH₃ and the two C4-CH₃ groups, and multiplets for the CH₂ groups.

-

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To verify the purity stated on the CoA and identify any major impurities.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

The use of an acid modifier like formic acid helps to protonate the amine group, leading to better peak shape.

-

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile).

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detector Wavelength: 205 nm (amides lack strong chromophores, requiring low UV).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-22 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Compare the result with the CoA value.

-

HPLC Analysis Workflow Diagram

Caption: Standard workflow for HPLC-based purity analysis.

Part 3: Comparative Analysis - this compound vs. N-acetyl-L-leucine amide

To contextualize the quality parameters of this compound, it is useful to compare it to a commercially available, structurally related compound. N-acetyl-L-leucine amide shares the amide functionality but differs in its protecting group (acetyl vs. free amine) and side-chain structure.

Table 2: Comparative CoA Specifications

| Test Parameter | This compound (Typical) | N-acetyl-L-leucine amide (Typical) | Key Scientific Implication |

| Identity | |||

| ¹H NMR | Complex aliphatic region, no chiral center | Distinct chiral center, simpler side chain | The quaternary carbon in the target compound simplifies the spectrum (no proton at C4), while the chiral nature of the leucine derivative may show diastereotopic protons. |

| Purity | |||

| Purity (HPLC) | ≥ 98.0% | ≥ 99.0% | Commercially mature compounds like the leucine derivative often have more optimized syntheses, leading to higher routine purity. |

| Chiral Purity (HPLC) | Not Applicable | Enantiomeric Excess (ee) ≥ 99.0% | Critical for biological applications. The absence of chirality in our target compound simplifies analysis but may limit its use in stereospecific systems. |

| Impurities | |||

| Major Impurity | Unreacted starting materials | Diastereomers, starting amino acid | The impurity profile directly reflects the synthetic route. Understanding potential side-products is key to troubleshooting experiments. |

| Water Content | ≤ 1.0% | ≤ 0.5% | Both are hygroscopic due to amide groups, but the free amine in the target compound may increase its affinity for atmospheric moisture. |

Discussion of Comparative Insights

-

Analytical Complexity: The primary difference lies in chirality. The analysis of N-acetyl-L-leucine amide requires a chiral HPLC method to confirm enantiomeric purity, a step not necessary for the achiral this compound. This adds a layer of QC complexity and cost for chiral compounds.

-

Application-Specific Relevance: For a researcher developing an achiral system, the higher cost and more complex analysis of a chiral alternative are unnecessary. However, if stereochemistry is vital for a biological interaction, this compound would be unsuitable, making the leucine derivative the superior choice despite its analytical demands.

-

Stability and Handling: The free primary amine in this compound makes it more basic and potentially more reactive than the N-acetylated leucine derivative. It may be more susceptible to degradation via oxidation or reaction with atmospheric CO₂, requiring storage under an inert atmosphere (e.g., Argon or Nitrogen). The CoA would not typically test for long-term stability, placing the onus on the researcher to handle and store the compound appropriately.

Conclusion

The Certificate of Analysis is more than a simple quality slip; it is a detailed scientific report that provides the foundation for experimental integrity. For a specialized reagent like this compound, a thorough understanding of each analytical parameter—from identity confirmed by NMR to purity quantified by HPLC—is non-negotiable. By implementing routine in-house verification protocols and critically comparing the quality attributes of a compound against relevant alternatives, researchers, scientists, and drug development professionals can ensure the reliability of their materials, the reproducibility of their data, and the ultimate success of their scientific endeavors.

References

Safety Operating Guide

4-amino-N,4-dimethylpentanamide proper disposal procedures

Executive Summary: Operational Safety & Logistics

This guide defines the standard operating procedure (SOP) for the disposal of 4-amino-N,4-dimethylpentanamide (CAS: 1255147-12-6 for HCl salt; 1609406-99-6 for hydrate). As a functionalized aliphatic amino-amide, this compound presents specific chemical compatibilities that dictate its waste stream. It is not a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, but it must be managed as a regulated chemical waste due to its potential for skin/eye irritation and aquatic toxicity.

Immediate Directive:

-

Do NOT dispose of down the drain.[1]

-

Do NOT mix with strong acids or oxidizers in the waste stream (risk of exothermic reaction/nitrosamine formation).

-

Primary Waste Stream: Non-Halogenated Organic Waste (if liquid) or Solid Chemical Waste (if solid).

Chemical Profile & Waste Characterization

To ensure a self-validating disposal system, you must understand the physicochemical properties driving the waste classification.

| Property | Data | Disposal Implication |

| Chemical Name | This compound | Official manifest name. |

| CAS Number | 1255147-12-6 (HCl); 1609406-99-6 (Hydrate) | Required for waste labeling. |

| Functional Groups | Basic character; segregate from acids. | |

| Physical State | Solid (typically white powder) | Dust control required during transfer. |

| Solubility | Water soluble; polar organic solvents | Rinsate can be aqueous or organic. |

| RCRA Status | Non-listed (Characteristic review required) | Likely non-hazardous unless mixed with solvents. |

Disposal Decision Matrix

The following logic flow ensures you select the correct waste stream based on the physical state and mixture composition of the material.

Figure 1: Decision matrix for determining the appropriate waste stream based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock, weighing boat residues, or spill cleanup solids.

-

PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. If creating dust, use a fume hood or N95 particulate respirator.

-

Containment: Transfer the solid material into a clear, chemically compatible plastic bag (polyethylene) or a screw-top wide-mouth jar.

-

Why: Plastic bags allow visual inspection by waste handlers; jars prevent puncture.

-

-

Labeling: Attach a hazardous waste tag.

-

Secondary Containment: Place the sealed container into the laboratory's designated "Solid Chemical Waste" drum.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction byproducts, or dissolved stock.

-

pH Check: If the solution is aqueous, ensure pH is between 5 and 9. If highly acidic, neutralize slowly with dilute base before adding to organic waste drums to prevent drum corrosion or gas generation.

-

Solvent Compatibility:

-

Scenario 1 (Standard): If dissolved in Methanol, Ethanol, or DMSO

Non-Halogenated Waste . -

Scenario 2 (Extraction): If dissolved in Dichloromethane (DCM) or Chloroform

Halogenated Waste .

-

-

Segregation: Ensure the waste container does not contain acid chlorides, anhydrides, or strong oxidizers (like nitric acid waste). The amino group is nucleophilic and can react exothermically with these species in the waste drum.

Protocol C: Empty Container Management (Triple Rinse)

Regulatory Requirement: 40 CFR 261.7

-

Emptying: Pour out all flowable material into the appropriate liquid waste stream.

-

Triple Rinse:

-

Add solvent (water or methanol) capable of dissolving the residue (approx. 5-10% of container volume).

-

Cap and shake well.

-

Pour rinsate into the Liquid Waste container (NOT the drain).

-

Repeat 3 times.

-

-

Defacing: Cross out the original label or remove it entirely.

-

Disposal: The container is now considered "RCRA Empty" and can be discarded in regular trash or glass recycling, depending on local facility rules.

Scientific Rationale & Safety Mechanisms

The Amine Hazard (Nitrosation Risk): As a secondary amide with a primary amine, this compound can theoretically form nitrosamines if mixed with nitrosating agents (e.g., nitrites) under acidic conditions.

-

Operational Rule: Never dispose of this compound in a waste stream designated for "Oxidizers" or "Acidic Inorganic Waste" to eliminate the mechanistic possibility of toxic gas evolution or carcinogen formation [1].

Environmental Fate: While specific biodegradation data for this exact CAS is limited, aliphatic amides are generally biodegradable but can exhibit aquatic toxicity.

-

Operational Rule: Zero-discharge policy. The compound must be incinerated by a licensed waste contractor to ensure complete thermal destruction of the nitrogen backbone [2].

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

-

U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

-

PubChem. (2023).[4] Compound Summary: this compound.[2][3][5][6] National Library of Medicine.

Sources

- 1. vumc.org [vumc.org]

- 2. aablocks.com [aablocks.com]

- 3. 546114-04-9|4-Azaspiro[2.5]octan-5-one|BLD Pharm [bldpharm.com]

- 4. N,N-Dimethylpentanamide | C7H15NO | CID 80365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1609406-99-6|this compound hydrate|BLD Pharm [bldpharm.com]

- 6. 1255147-12-6|this compound hydrochloride|BLD Pharm [bldpharm.com]